molecular formula C8H16ClF2N B13534725 (2,2-Difluorocycloheptyl)methanaminehydrochloride

(2,2-Difluorocycloheptyl)methanaminehydrochloride

Cat. No.: B13534725
M. Wt: 199.67 g/mol
InChI Key: TZNNJTQKXPCRME-UHFFFAOYSA-N
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Description

(2,2-Difluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two hydrogen atoms on the cycloheptyl ring are replaced by fluorine atoms, and the methanamine group is attached to the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocycloheptyl)methanaminehydrochloride typically involves the following steps:

    Fluorination: The starting material, cycloheptane, undergoes a fluorination reaction to introduce the two fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Amination: The fluorinated cycloheptane is then subjected to an amination reaction to introduce the methanamine group. This can be done using reagents like ammonia or primary amines in the presence of a catalyst.

    Hydrochloride Formation: The final step involves converting the free base (2,2-Difluorocycloheptyl)methanamine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms.

    Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.

    Salt Formation and Purification: Converting the product to its hydrochloride salt and purifying it through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

(2,2-Difluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorocyclohexyl)methanaminehydrochloride
  • (2,2-Difluorocyclopentyl)methanaminehydrochloride
  • (2,2-Difluorocyclooctyl)methanaminehydrochloride

Uniqueness

(2,2-Difluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered or five-membered ring analogs. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67 g/mol

IUPAC Name

(2,2-difluorocycloheptyl)methanamine;hydrochloride

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)5-3-1-2-4-7(8)6-11;/h7H,1-6,11H2;1H

InChI Key

TZNNJTQKXPCRME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(F)F)CN.Cl

Origin of Product

United States

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